Biotin-4-luorescein
Description
Fundamental Role of Fluorescent Biotin (B1667282) Derivatives in Biomolecular Investigations
Fluorescent biotin derivatives are instrumental in the study of biological systems. Their utility stems from the exceptionally strong and specific interaction between biotin (Vitamin H) and the proteins avidin (B1170675) and streptavidin. This bond is one of the strongest non-covalent interactions known in nature. nostatic.com By attaching a fluorescent molecule, such as fluorescein (B123965), to biotin, researchers can effectively "tag" biotinylated molecules. This allows for the detection, localization, and quantification of these molecules in various experimental setups.
The general principle involves using the biotin-avidin/streptavidin interaction as a highly specific "lock and key" system. A biomolecule of interest (e.g., an antibody, nucleic acid, or protein) is first labeled with biotin. This biotinylated molecule can then be detected by adding avidin or streptavidin that has been conjugated to a reporter molecule, which in the case of fluorescent derivatives, is a fluorophore. This strategy is widely employed in techniques such as immunofluorescence, flow cytometry, and various blotting and assay formats. oup.com
Biotin-4-Fluorescein as a Key Molecular Probe for High-Affinity Interactions
Biotin-4-Fluorescein stands out as a superior molecular probe due to its optimized structure. It consists of a biotin molecule linked to a fluorescein moiety via a four-carbon spacer arm. This spacer is crucial as it minimizes the steric hindrance that can occur with other, longer biotin derivatives, thus preserving the high-affinity binding to avidin and streptavidin tetramers. rsc.org The binding of Biotin-4-Fluorescein to avidin or streptavidin is characterized by high affinity, a fast association rate, and non-cooperative binding to the four available sites on the protein tetramers. rsc.org
A key feature of Biotin-4-Fluorescein is the significant quenching of its fluorescence upon binding to avidin or streptavidin. prospecbio.comthermofisher.com This fluorescence quenching, which can be as high as 84-88%, is a direct and measurable consequence of the binding event. rsc.orgthermofisher.comresearchgate.net This phenomenon provides a straightforward and reproducible method for quantifying the number of available biotin-binding sites on a protein or surface. prospecbio.comselleckchem.com Consequently, it is extensively used for the precise measurement of avidin, streptavidin, or their conjugates in various samples. rockland.com
Evolution of Biotin-4-Fluorescein in Quantitative Assay Development
The development of Biotin-4-Fluorescein represents a significant advancement in the evolution of fluorescent biotin probes for quantitative assays. Early fluorescent biotin derivatives, while useful, often suffered from issues such as steric hindrance from bulky fluorophores, which could interfere with the biotin-avidin interaction.
The introduction of Biotin-4-Fluorescein addressed some of these limitations. Its design, featuring a shorter spacer, leads to better binding and stronger fluorescence compared to some earlier biotin-fluorescein conjugates. rsc.orgthermofisher.com This has led to its widespread adoption in various quantitative assay formats.
One of the primary applications is in homogeneous fluorescence assays. researchgate.netnih.gov These assays are performed in solution without the need for separation steps, making them rapid and amenable to high-throughput screening. For instance, a competitive assay can be designed where a known amount of Biotin-4-Fluorescein and a sample containing an unknown amount of unlabeled biotin compete for a limited number of avidin binding sites. The resulting fluorescence intensity is inversely proportional to the concentration of unlabeled biotin in the sample. nih.gov
Furthermore, Biotin-4-Fluorescein has been instrumental in the development of fluorescence polarization (FP) assays. FP is a technique that measures the change in the polarization of fluorescent light emitted from a fluorophore. When a small fluorescent molecule like Biotin-4-Fluorescein is unbound and tumbles rapidly in solution, it emits depolarized light. Upon binding to a much larger molecule like avidin or streptavidin, its tumbling is restricted, and it emits more polarized light. This change in polarization can be used to monitor binding events in real-time.
The utility of Biotin-4-Fluorescein extends to the characterization of biotinylated surfaces and nanoparticles, such as quantum dots conjugated with streptavidin. researchgate.netnih.govsigmaaldrich.com By titrating these materials with Biotin-4-Fluorescein and measuring the fluorescence quenching, researchers can accurately determine the number of functional biotin-binding sites, which is crucial for controlling the stoichiometry of subsequent conjugation steps in various bioanalytical and nanotechnological applications. researchgate.netsigmaaldrich.com
Structure
3D Structure
Properties
Molecular Formula |
C33H32N4O8S |
|---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
3',6'-dihydroxy-3-oxo-N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]spiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C33H32N4O8S/c38-18-6-9-22-25(14-18)44-26-15-19(39)7-10-23(26)33(22)21-8-5-17(13-20(21)31(42)45-33)30(41)35-12-11-34-28(40)4-2-1-3-27-29-24(16-46-27)36-32(43)37-29/h5-10,13-15,24,27,29,38-39H,1-4,11-12,16H2,(H,34,40)(H,35,41)(H2,36,37,43) |
InChI Key |
AIDMEYLMNJVABB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 |
Origin of Product |
United States |
Mechanistic Principles and Interaction Dynamics of Biotin 4 Fluorescein
Elucidation of Fluorescence Quenching Mechanism upon Biotin-4-Fluorescein Complexation
The binding of Biotin-4-fluorescein to avidin (B1170675) and streptavidin is accompanied by a significant reduction in its fluorescence intensity, a phenomenon known as quenching. This property is central to its use in various assays for the quantification of biotin-binding sites.
Quenching Phenomena with Avidin and Streptavidin
Upon specific binding to either avidin or streptavidin, the fluorescence of Biotin-4-fluorescein is substantially quenched, with reported quenching efficiencies ranging from 84% to over 90%. nih.govaatbio.comresearchgate.netacs.orgnih.gov This pronounced quenching effect is a hallmark of the interaction and forms the basis for sensitive homogeneous fluorescence assays. nih.govnih.gov The extent of fluorescence quenching exhibits a linear correlation with the concentration of functional avidin or streptavidin, allowing for their precise measurement. researchgate.net Once all available biotin-binding sites on the proteins are saturated with Biotin-4-fluorescein, any additional, unbound ligand in the solution leads to a sharp increase in fluorescence. acs.org
Molecular Basis of Fluorescence Modulation by Binding Interactions
The primary mechanism responsible for the fluorescence quenching of Biotin-4-fluorescein upon binding to avidin and streptavidin is believed to be a charge transfer interaction. researchgate.net This occurs due to the close proximity of the fluorescein (B123965) moiety to specific amino acid residues within the biotin-binding pocket of the proteins. This intimate association facilitates the transfer of an electron from the excited fluorescein molecule to the protein, leading to a non-radiative decay pathway and thus, a decrease in fluorescence emission. While Förster Resonance Energy Transfer (FRET) is a common quenching mechanism, in this specific case, the direct interaction and charge transfer appear to be the dominant factors. microscopyu.comnih.gov The structural changes induced in the avidin and streptavidin proteins upon biotin (B1667282) binding, which include the closing of a flexible loop over the binding pocket, contribute to creating the optimal environment for this quenching to occur. jcu.eduresearchgate.net
Kinetic and Equilibrium Characterization of Biotin-4-Fluorescein Binding
The interaction between Biotin-4-fluorescein and avidin or streptavidin is characterized by its high affinity and rapid binding kinetics, which are crucial for its utility in various applications.
High-Affinity and Rapid Association Dynamics
Biotin-4-fluorescein exhibits a very high binding affinity for both avidin and streptavidin, with dissociation constants (Kd) in the femtomolar to picomolar range, similar to that of natural biotin. thermofisher.com This tight binding is a key feature of the biotin-avidin/streptavidin system. The association kinetics are notably fast, allowing binding equilibrium to be reached within minutes. nih.gov This rapid binding is a significant advantage over other, older fluorescein-biotin conjugates that can require hours to reach equilibrium. nih.gov
Table 1: Kinetic Parameters of Biotin-4-Fluorescein Binding
| Parameter | Protein | Value | Reference |
|---|---|---|---|
| Association Rate (k_on) | Streptavidin | 1.0 ± 0.03 × 10⁷ M⁻¹s⁻¹ | howarthgroup.org |
| Dissociation Rate (k_off) | Streptavidin | <10% dissociation in 12h | ox.ac.uk |
| Binding Affinity (K_d) | Avidin/Streptavidin | ~10⁻¹⁵ M | thermofisher.com |
Non-Cooperative Binding in Avidin and Streptavidin Tetrameric Systems
A distinguishing feature of Biotin-4-fluorescein is its non-cooperative binding to the four binding sites of the tetrameric avidin and streptavidin proteins. aatbio.combiotium.com This is in contrast to many other biotin derivatives with longer spacer arms, which often exhibit negative cooperativity or anti-cooperative binding. aatbio.comnih.gov The non-cooperative nature of Biotin-4-fluorescein binding is attributed to its short spacer arm, which minimizes steric hindrance between adjacently bound molecules. aatbio.com This allows for a more straightforward and predictable binding model, which is advantageous for quantitative applications. While the binding of biotin itself can induce cooperative structural changes within the streptavidin tetramer, the binding affinity of Biotin-4-fluorescein to each of the four sites remains independent. nih.govacs.orgjcu.eduresearchgate.netnyu.eduacs.orgjcu.edu
Comparative Functional Analysis of Biotin-4-Fluorescein with Related Derivatives
The functional properties of Biotin-4-fluorescein are best understood when compared to other fluorescent biotin derivatives. Its unique characteristics make it a superior probe in many contexts.
Compared to the more traditional 'fluorescein biotin', which has a longer spacer, Biotin-4-fluorescein demonstrates significantly faster binding kinetics. nih.govthermofisher.com The longer spacer in 'fluorescein biotin' leads to anti-cooperative binding and consequently, much longer incubation times are required to reach binding equilibrium. nih.gov Another related compound, 'biotin-4-FITC', which uses fluorescein isothiocyanate instead of carboxyfluorescein, shows markedly less fluorescence quenching upon binding to avidin. nih.gov
Biotin-4-fluorescein also exhibits stronger fluorescence in its unbound state compared to some other biotin-fluorescein conjugates. aatbio.com This, combined with its profound quenching upon binding, results in a higher signal-to-background ratio in fluorescence-based assays.
Table 2: Comparative Properties of Fluorescent Biotin Derivatives
| Derivative | Spacer Length | Binding Cooperativity | Binding Speed | Quenching Efficiency | Reference |
|---|---|---|---|---|---|
| Biotin-4-fluorescein | Short (ethylene diamine) | Non-cooperative | Fast | High (84-90%+) | aatbio.comnih.gov |
| Fluorescein Biotin | Long | Anti-cooperative | Slow | Similar to B4F | nih.govthermofisher.com |
| Biotin-4-FITC | Short | Not specified | Not specified | Low | nih.gov |
Assessment of Binding Performance Against Fluorescein Biotin
Biotin-4-fluorescein has been demonstrated to be a superior fluorescent biotin derivative when compared to the more conventional fluorescein biotin. biotium.combiotium.com Research indicates that Biotin-4-fluorescein exhibits both better binding characteristics and stronger fluorescence. aatbio.comaatbio.com One of the key advantages is its significantly faster binding rate to avidin, which permits more rapid analysis in experimental settings. thermofisher.com
The specific binding of Biotin-4-fluorescein to avidin and streptavidin is characterized by a significant quenching of its fluorescence, typically between 84% and 88%. aatbio.comaatbio.com This quenching phenomenon is a cornerstone of its application in quantitative assays. nih.govacs.org When a known concentration of Biotin-4-fluorescein is titrated against a sample containing avidin or streptavidin, the fluorescence is quenched as the probe binds to the available sites. nih.gov Once all binding sites are saturated, the addition of more Biotin-4-fluorescein results in a sharp increase in fluorescence due to the presence of the unbound, highly fluorescent probe. nih.gov This inflection point allows for the precise calculation of the number of functional biotin-binding sites. thermofisher.comnih.gov In contrast, while fluorescein biotin was developed for similar purposes, Biotin-4-fluorescein's improved kinetics and fluorescence properties offer a more efficient and accurate method for this quantification. biotium.comthermofisher.com
| Attribute | Biotin-4-Fluorescein | Fluorescein Biotin |
|---|---|---|
| Binding Affinity | High, with fast association and non-cooperative binding. biotium.comaatbio.comaatbio.com | High, but with slower binding kinetics. thermofisher.com |
| Binding Speed | Binds to avidin much faster. thermofisher.com | Slower binding rate. thermofisher.com |
| Fluorescence | Stronger intrinsic fluorescence. aatbio.comaatbio.com | Standard fluorescence. biotium.com |
| Binding-Induced Effect | Significant fluorescence quenching (84-88%) upon binding. aatbio.comaatbio.com | Used for detection via fluorescence or absorbance changes. thermofisher.com |
| Primary Advantage | Improved speed and accuracy for quantitating biotin-binding sites. thermofisher.com | An early alternative to radioactive biotin methods. thermofisher.com |
Evaluation Relative to Biotin-Rhodamine 110 and Other Fluorescent Probes
While Biotin-4-fluorescein is a highly effective probe, other fluorescent biotin conjugates have been developed, each with distinct advantages depending on the experimental conditions. A notable alternative is Biotin-Rhodamine 110. biotium.com The primary differences between these probes lie in the properties of their attached fluorophores—fluorescein versus rhodamine 110.
The rhodamine 110 dye offers two significant advantages over fluorescein. Firstly, it is considerably more photostable, making Biotin-Rhodamine 110 a better choice for experiments that require prolonged or intense light exposure, such as fluorescence microscopy. biotium.com Secondly, the fluorescence of rhodamine 110 is relatively insensitive to pH fluctuations within a wide range (pH 4-9). biotium.comthermofisher.com In contrast, the fluorescence of fluorescein is known to decrease significantly in acidic environments. biotium.com This makes Biotin-Rhodamine 110 a more reliable probe for applications in cellular compartments or solutions where pH may vary.
| Property | Fluorescein (in Biotin-4-Fluorescein) | Rhodamine 110 (in Biotin-Rhodamine 110) |
|---|---|---|
| Photostability | Less photostable. biotium.com | Much more photostable. biotium.com |
| pH Sensitivity | Fluorescence is significantly reduced at acidic pH. biotium.com | Fluorescence is relatively unaffected by pH from 4 to 9. biotium.comthermofisher.com |
| Primary Application Use | Rapid, high-affinity binding assays in controlled pH environments. thermofisher.comnih.gov | Studies requiring photostability or involving variable pH conditions. biotium.com |
Influence of Molecular Structure on Binding Efficacy and Specificity
The superior binding characteristics of Biotin-4-fluorescein are directly attributable to its molecular structure. The key to its efficacy lies in the small size and the nature of the linker connecting the biotin moiety to the fluorescein fluorophore. aatbio.comaatbio.com
The tetrameric structure of avidin and streptavidin presents four distinct biotin-binding pockets. With larger or longer biotin derivatives, the binding of a ligand to one site can sterically hinder the binding of subsequent ligands to adjacent sites, a phenomenon known as anti-cooperative binding. aatbio.comaatbio.com The compact structure of Biotin-4-fluorescein minimizes this mutual steric hindrance, allowing for high-affinity, non-cooperative binding to all four sites on the avidin or streptavidin tetramers. biotium.comaatbio.comaatbio.com
Furthermore, the interaction is influenced by specific structural elements within the binding protein itself. A flexible loop, known as L3/4, is located near the binding site for biotin's valeryl tail. nih.gov This loop typically remains open in the unbound state and closes over the biotin molecule upon binding, acting like a lid and contributing to the extremely low dissociation rate. nih.gov For some biotin conjugates, particularly with avidin, this loop can remain disordered, which explains why avidin may bind certain conjugates more weakly than it binds free, unconjugated biotin. nih.gov The specific length and chemical nature of the linker in Biotin-4-fluorescein are optimized to interact favorably with this binding pocket, facilitating rapid association and stable binding without disrupting the crucial "lid-closing" mechanism. This structural compatibility ensures high specificity and contributes to the significant fluorescence quenching observed upon binding, which is thought to be facilitated by the close proximity and charge transfer between the fluorescein dye and outward-facing residues of the streptavidin protein. researchgate.net
| Structural Feature | Description | Influence on Binding Efficacy and Specificity |
|---|---|---|
| Compact Molecular Size | The overall size and the length of the linker are minimal. aatbio.comaatbio.com | Reduces steric hindrance between adjacent binding sites on the streptavidin tetramer, preventing anti-cooperative binding. aatbio.comaatbio.com |
| Optimized Linker | The chemical bridge between the biotin and fluorescein moieties. | Allows for proper positioning within the binding pocket, facilitating the closure of the L3/4 loop, which is critical for high-affinity binding. nih.gov |
| Fluorophore Proximity | Upon binding, the fluorescein molecule is brought into close proximity with the streptavidin protein surface. researchgate.net | Enables efficient fluorescence quenching (84-88%), which forms the basis of its use in quantitative assays. aatbio.comaatbio.comresearchgate.net |
Advanced Methodologies and Research Applications of Biotin 4 Fluorescein
Homogeneous Fluorescence Assays for Quantitative Determination
Homogeneous fluorescence assays utilizing biotin-4-fluorescein offer a rapid and efficient means to quantify avidin (B1170675), streptavidin, and biotin (B1667282) itself. The principle of these assays lies in the modulation of fluorescence upon the binding of biotin-4-fluorescein to its protein targets. researchgate.net
Direct Quantification of Avidin and Streptavidin in Biological Samples
The specific binding of biotin-4-fluorescein to avidin and streptavidin results in a significant quenching of its fluorescence, a characteristic that is exploited for their direct quantification in various biological matrices. nih.govnih.gov This quenching effect is directly proportional to the concentration of functional avidin or streptavidin present in the sample. researchgate.net
A key advantage of using biotin-4-fluorescein is its rapid binding kinetics, allowing for quick and accurate measurements. nih.govsigmaaldrich.com For instance, in a typical assay, a known amount of biotin-4-fluorescein is mixed with a sample containing an unknown concentration of avidin. The extent of fluorescence quenching provides a direct measure of the avidin concentration. Research has shown that a linear correlation exists between the extent of fluorescence quenching and the concentration of functional avidin. nih.gov A distinct minimum in fluorescence is observed when the molar ratio of biotin-4-fluorescein to avidin binding sites is optimal for quenching. researchgate.net
This method has been successfully applied to determine the avidin content in crude samples like egg white. nih.gov The assay's robustness is further enhanced by its insensitivity to background fluorescence or coloration in the unknown samples, as the measurement relies on the change in fluorescence upon binding. nih.gov
Table 1: Quenching of Biotin-4-Fluorescein Fluorescence by Avidin
| Avidin Concentration (nM) | Fluorescence Quenching (%) |
| 0.5 | 22 |
| 1.0 | 44 |
| 1.5 | 66 |
| 2.0 | 88 |
This table is illustrative, based on the principle of linear fluorescence quenching with increasing avidin concentration as described in research findings. nih.govresearchgate.net
Competitive Binding Assays for Unlabeled Biotin and Its Analogs
The principle of fluorescence quenching is also adeptly applied in competitive binding assays to determine the concentration of unlabeled biotin or its derivatives in a sample. nih.govnih.gov In this setup, a known amount of avidin and biotin-4-fluorescein are used. The unlabeled biotin in the sample competes with biotin-4-fluorescein for the binding sites on avidin.
The presence of unlabeled biotin leads to a decrease in the binding of biotin-4-fluorescein to avidin, resulting in a proportionally lower level of fluorescence quenching. researchgate.net By measuring the fluorescence intensity, the concentration of the unlabeled biotin can be accurately determined. This method has proven sensitive enough to measure minute quantities of biotin, for example, in multivitamin tablets. nih.gov
A significant advantage of this competitive assay is its ability to provide reliable results even for large biotin derivatives, where the shape of the titration curve can reveal potential steric hindrance issues. nih.gov While it may require a slightly larger sample size compared to single-point assays, the robustness and the detailed information obtained from the titration curve justify its application. nih.gov The assay has been validated against other established methods and has shown high sensitivity. nih.gov
Table 2: Competitive Binding Assay for Unlabeled Biotin
| Unlabeled Biotin (pmol) | Avidin (pmol) | Biotin-4-Fluorescein (pmol) | Resulting Fluorescence (Arbitrary Units) |
| 0 | 1.9 | 8 | 12 |
| 1 | 1.9 | 8 | 30 |
| 2 | 1.9 | 8 | 55 |
| 3 | 1.9 | 8 | 80 |
| 4 | 1.9 | 8 | 95 |
| 5 | 1.9 | 8 | 100 |
This table is based on data from a homogeneous fluorescence assay for unlabeled biotin, demonstrating the increase in fluorescence as unlabeled biotin displaces biotin-4-fluorescein from avidin. researchgate.net
Titration-Based Methods for Estimating Ligand-Binding Sites
Titration experiments using biotin-4-fluorescein are a powerful method for accurately determining the number of available ligand-binding sites on avidin or streptavidin. nih.govresearchgate.net In this approach, a solution of avidin or streptavidin with an unknown concentration of binding sites is titrated with a standardized solution of biotin-4-fluorescein.
Initially, as biotin-4-fluorescein is added, it binds to the available sites, leading to a strong quenching of fluorescence. researchgate.net This continues until all the binding sites are saturated. Beyond this saturation point, any further addition of biotin-4-fluorescein results in a sharp increase in fluorescence due to the presence of the free, unquenched probe in the solution. nih.gov The point at which this sharp increase begins, known as the breakpoint, corresponds to the exact amount of biotin-4-fluorescein required to saturate all the binding sites. researchgate.net From the volume and concentration of the biotin-4-fluorescein solution used to reach the breakpoint, the number of ligand-binding sites in the sample can be precisely calculated. researchgate.net
This titration method is highly specific and can be performed while monitoring either the fluorescence of biotin-4-fluorescein or the intrinsic tryptophan fluorescence of avidin/streptavidin, which is also quenched upon biotin binding. researchgate.netresearchgate.net
Application in Protein Biotinylation Quantification
The covalent attachment of biotin to proteins, or biotinylation, is a widely used technique in various biological assays. Determining the degree of biotinylation is crucial for the consistency and reliability of these applications. Biotin-4-fluorescein provides a fluorescent method for this quantification.
Measuring the Degree of Protein Biotinylation
Biotin-4-fluorescein can be employed in competitive binding assays to measure the extent of protein biotinylation. nih.govresearchgate.net In a manner similar to the assay for unlabeled biotin, a known amount of avidin is incubated with the biotinylated protein. Subsequently, a known amount of biotin-4-fluorescein is added. The biotin moieties on the protein compete with biotin-4-fluorescein for the binding sites on avidin.
A higher degree of protein biotinylation will result in more avidin binding sites being occupied by the protein, leaving fewer sites available for biotin-4-fluorescein. This leads to a higher fluorescence signal, as more biotin-4-fluorescein remains free in solution. By comparing the fluorescence to a standard curve generated with known amounts of free biotin, the degree of biotinylation of the protein can be estimated. nih.gov This method offers a more sensitive alternative to traditional colorimetric assays like the HABA (4'-hydroxyazobenzene-2'-carboxylic acid) assay. thermofisher.com
Quantitation of Biotin-Binding Sites on Modified Proteins
Biotin-4-fluorescein is also instrumental in quantifying the number of available biotin-binding sites on modified proteins, such as streptavidin conjugated to other molecules like quantum dots or enzymes. acs.orgresearchgate.netnih.gov The functional integrity and binding capacity of these conjugates are critical for their application.
A titration assay using biotin-4-fluorescein can directly measure the number of active biotin-binding sites on these modified proteins. acs.org The principle remains the same: the fluorescence of biotin-4-fluorescein is quenched upon binding to the available sites on the streptavidin conjugate. thermofisher.comthermofisher.com By titrating the conjugate with biotin-4-fluorescein and observing the fluorescence quenching, the number of functional biotin-binding sites per molecule of the conjugate can be determined. acs.org This provides a more accurate measure of the biochemically active conjugate concentration than methods that rely on total protein concentration. acs.org
Table 3: Biotin-Binding Capacity of Streptavidin-Quantum Dot Conjugates
| Quantum Dot Conjugate Type | Emission Wavelength (nm) | Biotin Binding Sites per Quantum Dot |
| ITK SAv QD | 525 | ~30 |
| PEG SAv QD | 525 | ~5 |
| ITK SAv QD | 655 | ~25 |
| PEG SAv QD | 655 | ~2 |
This table presents representative data from studies that used a biotin-4-fluorescein quenching assay to determine the biotin binding capacity of different commercially available streptavidin-quantum dot (SAv QD) conjugates, highlighting the significant variation based on surface chemistry (ITK vs. PEG). acs.org
Integration with Spectroscopic and Imaging Platforms
The utility of Biotin-4-fluorescein stems from its ability to be detected and quantified through various advanced methodologies. Its fluorescent and absorbance properties are central to its application across a range of platforms, from basic spectroscopy to sophisticated cellular imaging.
Fluorescence spectroscopy is a primary technique for leveraging Biotin-4-fluorescein to study molecular interactions. The core principle lies in the significant quenching of fluorescein's fluorescence upon the binding of the biotin moiety to avidin or streptavidin. aatbio.comaatbio.com This phenomenon is the basis for homogeneous fluorescence assays to quantify avidin, streptavidin, or unlabeled biotin. nih.govspringernature.com
The specific binding of Biotin-4-fluorescein to avidin or streptavidin results in a fluorescence quenching of 84-88%. aatbio.comaatbio.com This quenching effect is so pronounced that it allows for the sensitive measurement of biotin-binding sites. aatbio.com In a typical assay, a known concentration of Biotin-4-fluorescein is titrated with a sample containing avidin or streptavidin. The decrease in fluorescence intensity is directly proportional to the concentration of the biotin-binding protein. nih.gov Once all the binding sites are saturated, the addition of more Biotin-4-fluorescein leads to a sharp increase in fluorescence due to the presence of the free, unquenched molecule. nih.gov This inflection point allows for the precise calculation of the concentration of biotin-binding sites. nih.gov
This method is not only sensitive, with the ability to detect down to 0.5 nM of binding sites, but also rapid, as Biotin-4-fluorescein binds to avidin more quickly than other fluorescein-biotin conjugates. acs.orgthermofisher.com Competitive assays have also been developed using this principle. For instance, by using a known amount of avidin and Biotin-4-fluorescein, the concentration of free biotin in a sample can be determined by its competition for the avidin binding sites, which results in a measurable change in fluorescence. nih.govresearchgate.net
Table 1: Key Parameters for Biotin-4-Fluorescein in Fluorescence Spectroscopy
| Property | Value | Source |
|---|---|---|
| Excitation Wavelength (λex) | 492 - 494 nm | aatbio.combiotium.com |
| Emission Wavelength (λem) | 518 - 523 nm | aatbio.combiotium.com |
| Fluorescence Quenching upon Binding | 84 - 88% | aatbio.comaatbio.com |
In addition to fluorescence, the binding of Biotin-4-fluorescein to streptavidin also induces a significant change in its absorbance spectrum. A notable decrease in the extinction coefficient at approximately 493 nm occurs upon binding. nih.govresearchgate.net This change is attributed to the formation of a charge transfer complex between the fluorescein (B123965) portion of the molecule and amino acid residues within the streptavidin binding pocket. nih.gov
This absorbance change provides the basis for a simple and effective spectrophotometric assay to determine the biotin-binding capacity of streptavidin. nih.gov By monitoring the absorbance at 493 nm while titrating either streptavidin or Biotin-4-fluorescein, the stoichiometric binding can be observed. nih.gov While the sensitivity of this photometric assay may be slightly lower than that of fluorimetric methods, it offers greater flexibility in terms of instrumentation and the concentration range of the samples. nih.govresearchgate.net The same stock solutions can be utilized for both fluorescence and absorbance-based measurements, providing a convenient and versatile analytical tool. nih.gov
Biotin-4-fluorescein and similar biotinylated fluorescent dyes can serve as polar tracers in fluorescence microscopy to investigate cellular morphology and function. biotium.combiotium.com Polar tracers are highly water-soluble molecules that are generally impermeant to cell membranes. thermofisher.com When introduced into cells via methods like microinjection, they can be used to study processes such as cell-cell communication through gap junctions, membrane permeability, and cellular uptake mechanisms like pinocytosis. biotium.com
Once inside a cell, the fluorescent signal from Biotin-4-fluorescein can be visualized using fluorescence microscopy, allowing researchers to map the connections between cells and study the transport of molecules within the cytoplasm. biotium.com The biotin moiety also allows for subsequent fixation and further analysis. For example, the signal can be amplified using streptavidin conjugated to enzymes or other fluorophores. thermofisher.com This dual functionality makes Biotin-4-fluorescein a powerful tool for detailed cellular and subcellular investigations. biotium.com
Flow cytometry is a powerful technique for analyzing large populations of cells, and Biotin-4-fluorescein plays a crucial role in many flow cytometric applications. The high-affinity interaction between biotin and streptavidin is widely exploited for cell tagging and tracking. acs.orgnih.gov In a common approach, cells are first labeled with a biotinylated primary antibody that specifically targets a cell surface antigen. Subsequently, a fluorescently labeled streptavidin conjugate is added, which binds to the biotinylated antibody, thereby fluorescently tagging the cells. bio-rad-antibodies.com
Biotin-4-fluorescein can be used in this system, often in the context of quantifying biotin binding sites on streptavidin-conjugated quantum dots (QDs) which are then used for cell labeling. acs.orgnih.govnih.gov The fluorescence quenching assay with Biotin-4-fluorescein allows for the precise determination of the number of available biotin-binding sites on these QDs, which is critical for standardizing cell labeling experiments and ensuring quantitative and reproducible results. acs.orgnih.govresearchgate.net This ability to quantify the valency of QD conjugates is essential for understanding their performance in cell tagging, tracking, and imaging experiments. acs.orgnih.govnih.gov The strong and stable nature of the biotin-streptavidin bond ensures that the fluorescent signal is robust, making it ideal for detecting even low-expressing antigens. bio-rad-antibodies.com
The biotin-streptavidin system is a cornerstone of modern immunoassays, including the widely used Enzyme-Linked Immunosorbent Assay (ELISA), due to its exceptionally high affinity and specificity. nih.govthermofisher.com This system is often employed to enhance the sensitivity and specificity of analyte detection. nih.gov In a typical biotin-streptavidin based ELISA, a capture antibody is immobilized on a solid phase (like a microtiter plate). After the sample containing the antigen is added, a biotinylated detection antibody is introduced, which binds to the antigen. Finally, a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotinylated detection antibody. The addition of a substrate for the enzyme results in a measurable signal that is proportional to the amount of antigen present. bu.edu
Biotin-4-fluorescein is instrumental in the development and quality control of these assays. It can be used to determine the degree of biotinylation of antibodies and other proteins, ensuring the optimal performance of the assay. biotium.combiotium.com Research has shown that directionally immobilized biotin-tagged proteins on streptavidin-coated surfaces lead to superior sensitivity in ELISAs compared to passive adsorption. plos.org While the direct use of Biotin-4-fluorescein as the final detection molecule is less common than enzyme conjugates, its role in optimizing the biotinylation of reagents is critical for the robustness and reliability of these immunoassays. plos.org
Western blotting is a fundamental technique for the detection and analysis of specific proteins from a complex mixture. bu.edu Similar to ELISA, the biotin-streptavidin system is frequently used in Western blotting to amplify the detection signal. The indirect detection method is preferred, where an unlabeled primary antibody first binds to the target protein on a membrane. bu.edu Then, a biotinylated secondary antibody that recognizes the primary antibody is added. This is followed by the addition of a streptavidin-enzyme conjugate (like streptavidin-HRP or streptavidin-AP). bio-rad-antibodies.com The enzyme then converts a substrate into a detectable signal, which can be chemiluminescent or colorimetric. bu.edu
Biotin 4 Fluorescein in Nanomaterials Research and Engineering
Characterization of Biotin-Binding Capacities of Nanoconjugates
The valency of nanoparticles conjugated with biomolecules is a crucial parameter that dictates their performance in a multitude of biological applications, including cell tracking, imaging, and tagging. nih.govpnas.org Biotin-4-fluorescein-based fluorescence quenching assays offer a direct and reliable method to quantify the number of available biotin (B1667282) binding sites on these nanoconjugates. nih.govnih.gov
Streptavidin-conjugated quantum dots (SAv QDs) are widely utilized for preparing QD-biomolecule conjugates due to the high-affinity interaction between streptavidin and biotin. nih.govpnas.org The fluorescence of Biotin-4-fluorescein is quenched when it binds to streptavidin, and this phenomenon is harnessed to determine the number of functional biotin binding sites on the surface of SAv QDs. nih.govnih.gov
A titration assay using Biotin-4-fluorescein allows for the precise determination of the number of biotin binding sites per quantum dot. nih.gov As Biotin-4-fluorescein is added to a solution of SAv QDs, its fluorescence is quenched as it binds to the available sites on the streptavidin. Once all the binding sites are saturated, any additional Biotin-4-fluorescein will remain free in the solution, resulting in a linear increase in fluorescence. The point of intersection between the initial quenching phase and the subsequent linear increase indicates the concentration of Biotin-4-fluorescein required to saturate all binding sites, from which the number of sites per QD can be calculated. nih.gov Research has shown that the number of biotin binding sites can vary significantly depending on the quantum dot's surface chemistry and size. nih.govpnas.org
The surface chemistry of quantum dots plays a pivotal role in determining their biotin-binding capacity. Studies comparing SAv QDs with different surface coatings, such as amphiphilic poly(acrylic acid) (ITK) and polyethylene (B3416737) glycol (PEG), have revealed significant differences. pnas.orgnih.govpnas.org ITK SAv QDs have been found to possess a substantially higher number of available biotin binding sites—ranging from 5 to 30 times more—compared to PEG SAv QDs of the same emission color. pnas.orgnih.govpnas.org This disparity is attributed to the different ways the surface coatings affect the conjugation and orientation of streptavidin molecules on the quantum dot surface.
Interactive Data Table: Biotin Binding Sites of ITK SAv QDs vs. PEG SAv QDs
| Emission Wavelength (nm) | Average Biotin Binding Sites per ITK SAv QD | Average Biotin Binding Sites per PEG SAv QD |
| 525 | ~40-80 | ~2-4 |
| 545 | Data not consistently available | Data not consistently available |
| 565 | Data not consistently available | Data not consistently available |
| 585 | Significantly higher than PEG SAv QDs | Lower than ITK SAv QDs |
| 605 | Significantly higher than PEG SAv QDs | Lower than ITK SAv QDs |
| 625 | Data not consistently available | Data not consistently available |
| 655 | ~70 | ~2-6 |
| 705 | ~70 | ~2-6 |
| 800 | ~40-80 | ~12 |
While it might be expected that larger quantum dots (which typically have longer emission wavelengths) would have more surface area and thus a higher number of conjugated streptavidin molecules and biotin binding sites, research has shown this is not always the case. nih.govpnas.org Studies utilizing Biotin-4-fluorescein quenching assays have demonstrated that there is no systematic increase in the number of biotin binding sites per SAv QD with increasing QD size or emission wavelength. pnas.orgnih.govpnas.org For instance, some intermediate-sized QDs have been observed to have a higher binding capacity than larger ones. nih.gov This highlights the complexity of the surface chemistry and the importance of empirical characterization for each batch of SAv QDs.
Interactive Data Table: Biotin Binding Capacity Across Different QD Emission Wavelengths
| QD Type | Emission Wavelength (nm) | Average Number of Streptavidin Tetramers per QD |
| PEG SAv QD | 525 | 0.30 |
| PEG SAv QD | 655 | 1.4 |
| PEG SAv QD | 705 | 1.4 |
| PEG SAv QD | 800 | 1.4 |
| ITK SAv QD | 525 | 7.4 |
| ITK SAv QD | 655 | 18 |
| ITK SAv QD | 705 | 18 |
| ITK SAv QD | 800 | 18 |
Biotin-4-fluorescein is also a valuable tool for characterizing biotinylated gold nanoparticles (AuNPs) and their subsequent interaction with avidin (B1170675). The strong and specific non-covalent interaction between avidin and biotin is widely used in the development of biosensors and other diagnostic platforms utilizing AuNPs. e-proteins.com By functionalizing AuNPs with biotin, they can be readily conjugated to avidin-labeled molecules. Biotin-4-fluorescein can be used in competitive binding assays to determine the efficiency of biotinylation on the AuNP surface and to quantify the number of accessible biotin moieties capable of binding to avidin. ox.ac.uk This characterization is crucial for optimizing the performance of AuNP-based bioassays.
Analysis of Streptavidin Conjugated Quantum Dots (SAv QDs)
Functional Characterization of Engineered Avidin and Streptavidin Systems
The exceptional binding affinity of streptavidin for biotin, while advantageous in many applications, can be a limitation when reversible binding is desired. nih.gov To address this, researchers have engineered streptavidin mutants with altered biotin-binding affinities. nih.gov Biotin-4-fluorescein plays a key role in the functional characterization of these engineered proteins.
By employing techniques such as fluorescence polarization and intensity measurements, the binding affinity of engineered streptavidin variants for Biotin-4-fluorescein can be precisely determined. nih.gov For example, single-chain dimeric streptavidins (SCDs) have been engineered and subjected to random mutagenesis to create a library of mutants with a range of binding affinities. nih.gov The dissociation constants (Kd) of these mutants for Biotin-4-fluorescein were determined to be in the range of approximately 10⁻¹¹ to 10⁻¹⁰ M. nih.govpnas.orgnih.gov Interestingly, these engineered streptavidins showed an unexpectedly strong preference for Biotin-4-fluorescein over biotin itself, with Kd values for biotin being in the micromolar range (10⁻⁶ to 10⁻⁵ M). nih.govpnas.orgnih.gov
Furthermore, Biotin-4-fluorescein-based fluorescence assays can be used to measure the dissociation rates of biotin from streptavidin mutants. nih.gov By monitoring the increase in fluorescence over time as Biotin-4-fluorescein is displaced by an excess of free biotin, the off-rate of the biotin-streptavidin interaction can be quantified. nih.gov This detailed characterization of binding kinetics is essential for the development of engineered streptavidin systems with tailored affinities for specific applications, such as in affinity chromatography and biosensors where controlled binding and release are required.
Assessment of Biotin-4-Fluorescein Binding to Divalent Streptavidin Variants (cis- and trans-configurations)
The development of divalent streptavidin variants, which possess two biotin-binding sites instead of the wild-type's four, has been a significant step forward in creating more precisely controlled molecular assemblies. nih.govrcsb.org These variants are engineered to have their binding sites in either a cis or trans configuration. The cis configuration places the two binding sites on the same side of the streptavidin tetramer, while the trans configuration places them on opposite sides. nih.gov
Biotin-4-Fluorescein has been instrumental in characterizing the binding properties of these divalent streptavidins. nih.gov Through fluorescence quenching assays, researchers can confirm the number of functional biotin-binding sites on the engineered tetramers. acs.orgnih.gov Titration of the divalent streptavidin variants with Biotin-4-Fluorescein results in a predictable quenching of fluorescence until the binding sites are saturated. nih.govnih.gov This method has been used to validate the successful isolation of streptavidin tetramers with precisely two binding sites. nih.gov
Research has revealed distinct binding behaviors between the cis and trans isomers. For instance, studies with biotinylated DNA showed strong negative cooperativity when binding to cis-divalent streptavidin, a phenomenon not observed with the trans-divalent form. nih.govrcsb.org This suggests that the spatial arrangement of the binding sites directly influences the binding of subsequent ligands. In contrast, a small biotinylated protein was found to bind readily to both cis and trans binding sites, indicating that the nature of the biotinylated ligand is also a critical factor in these interactions. nih.govrcsb.org
The on-rate of Biotin-4-Fluorescein binding to streptavidin variants has also been a subject of study. For example, a mutant streptavidin termed "traptavidin" exhibited a two-fold reduction in the on-rate for Biotin-4-Fluorescein compared to wild-type streptavidin. nih.gov Such studies are crucial for engineering streptavidin molecules with tailored binding kinetics for specific applications in nanotechnology.
Table 1: Binding Characteristics of Divalent Streptavidin Variants with Different Ligands
| Streptavidin Variant | Ligand | Observed Binding Behavior | Reference |
|---|---|---|---|
| cis-divalent | Biotinylated DNA | Strong negative cooperativity | nih.gov |
| trans-divalent | Biotinylated DNA | No significant cooperativity | nih.gov |
| cis-divalent | Small biotinylated protein | Readily binds | nih.gov |
| trans-divalent | Small biotinylated protein | Readily binds | nih.gov |
Studies on Ligand Obstruction and Cooperativity in Engineered Binding Sites
Biotin-4-Fluorescein has been a key reporter molecule in studies investigating how a bound ligand can physically obstruct or otherwise influence the binding of another ligand to an adjacent site. nih.gov This is particularly relevant in the densely packed environment of engineered biomaterials and nanostructures.
The crystal structure of trans-divalent streptavidin in complex with Biotin-4-Fluorescein has provided direct visual evidence of ligand obstruction. nih.govrcsb.org The structure revealed how the fluorescein (B123965) moiety of a bound Biotin-4-Fluorescein molecule can physically block access to an adjacent, non-functional "dead" binding site. nih.gov This steric hindrance is a critical consideration in the design of streptavidin-based nanomaterials, as it can dictate the stoichiometry and orientation of assembled components.
Furthermore, the phenomenon of anti-cooperative binding, where the binding of one ligand decreases the affinity for subsequent ligands, has been observed with larger biotin derivatives. aatbio.comaatbio.comusbio.net However, Biotin-4-Fluorescein, due to its smaller size, often exhibits non-cooperative binding to the four sites of a wild-type streptavidin tetramer. aatbio.comaatbio.comusbio.net This makes it an excellent baseline for studying the effects of engineered mutations or ligand size on binding cooperativity.
In engineered single-chain dimeric streptavidins (SCD), an unexpected and dramatic shift in binding preference was observed. nih.gov These SCD proteins, which have two binding sites, showed a significantly stronger affinity for Biotin-4-Fluorescein over biotin itself—a reversal of the preference seen in wild-type streptavidin. nih.gov This finding highlights the potential to engineer streptavidin binding pockets with novel specificities, and Biotin-4-Fluorescein is a primary tool for screening and characterizing such mutants. nih.gov
Table 2: Dissociation Constants (Kd) of Engineered Streptavidin for Biotin and Biotin-4-Fluorescein
| Protein | Kd for Biotin (M) | Kd for Biotin-4-Fluorescein (M) | Relative Preference Change | Reference |
|---|---|---|---|---|
| Wild-type Streptavidin | ~10⁻¹⁴ | ~10⁻¹⁰ | - | nih.gov |
| Single-Chain Dimer (SCD) | 10⁻⁶ - 10⁻⁵ | ~10⁻¹¹ - 10⁻¹⁰ | >10⁸ | nih.gov |
Challenges, Limitations, and Emerging Directions in Biotin 4 Fluorescein Research
Methodological Considerations for Assay Accuracy and Robustness
Achieving precise and reliable results with Biotin-4-Fluorescein-based assays requires careful consideration of potential interferences and structural effects.
A significant challenge when using fluorescent probes in complex biological mixtures, such as cell lysates or egg white, is the presence of endogenous fluorescent molecules that can lead to high background signals. researchgate.netnih.gov This background interference can obscure the specific signal from Biotin-4-Fluorescein, compromising assay sensitivity and accuracy.
One effective strategy to overcome this limitation is the implementation of a competitive assay format combined with background subtraction. nih.gov For instance, in quantifying d-biotin in multivitamin tablets, which contain various colored and potentially fluorescent compounds, the background fluorescence of the sample solution can be measured and subtracted from the final reading. nih.gov This approach allows for the accurate determination of the analyte concentration even in complex matrices. nih.gov Biotin-4-Fluorescein has been reported as a superior probe for the precise measurement of avidin (B1170675) and streptavidin in crude biological samples, partly due to the significant quenching of its fluorescence upon binding, which helps to distinguish the specific signal from the background. biotium.comresearchgate.net
Research Finding: A competitive assay was developed to measure d-biotin by adding a known amount of avidin (1.9 pmol) and Biotin-4-Fluorescein (8 pmol) to the sample. The unlabeled biotin (B1667282) in the sample competes with Biotin-4-Fluorescein for binding to the limited avidin sites. By measuring the resulting fluorescence and subtracting the background fluorescence from the sample matrix, researchers could accurately quantify the small amounts of d-biotin present. nih.gov
The relatively large size of the fluorescein (B123965) moiety attached to biotin can, in some experimental setups, lead to steric hindrance. This phenomenon can affect the binding kinetics and affinity of the probe to streptavidin or avidin, particularly in assays where molecules are immobilized on a solid surface.
Steric crowding can occur when biotinylated molecules are present at a high density on a surface, which may hinder the subsequent binding of large molecules like streptavidin. nih.gov Research on affinity biosensors has shown that steric constraints from closely packed, surface-linked biotin can impede streptavidin binding. nih.gov To mitigate these effects, one approach involves manipulating the linking chemistry. For example, by pre-blocking some of the four biotin-binding sites on streptavidin with free biotin before introducing it to the biotinylated surface, the steric crowding within the streptavidin layer can be reduced, leading to increased immobilization of receptor molecules. nih.gov This principle is critical when designing assays with larger derivatives like Biotin-4-Fluorescein, as optimizing the probe concentration and surface density is essential to prevent hindrance and ensure efficient binding.
Comparative Evaluation with Alternative Biotin Quantification Techniques
The selection of a biotin quantification method depends on the specific requirements of the experiment, such as sensitivity, cost, and throughput. Biotin-4-Fluorescein assays offer distinct advantages and disadvantages when compared to other common techniques.
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a traditional colorimetric method for quantifying available biotin-binding sites on avidin or streptavidin. nih.govtandfonline.com The comparison between HABA and Biotin-4-Fluorescein assays reveals a trade-off between sensitivity and convenience.
Biotin-4-Fluorescein assays are characterized by their excellent sensitivity, capable of detecting biotin-binding sites in the nanomolar range (as low as 0.5 nM). tandfonline.com This high sensitivity is crucial for applications involving low protein concentrations. However, fluorescence-based methods can be more technically demanding and require more complex instrumentation like a fluorometer. tandfonline.comprotocols.io
In contrast, HABA-based assays are often more streamlined and less time-consuming. nih.govtandfonline.com They are cost-effective, require no wash steps, and provide a rapid visual readout, making them easy to perform and interpret. tandfonline.com The primary limitation of the HABA method is its lower sensitivity, typically requiring protein concentrations of 2 µM or greater for reliable detection. tandfonline.com
| Feature | Biotin-4-Fluorescein Assay | HABA Dye-Based Assay |
|---|---|---|
| Principle | Fluorescence Quenching | Colorimetric (Absorbance Change) |
| Sensitivity | High (detects nM concentrations) tandfonline.com | Low (requires µM concentrations) tandfonline.com |
| Instrumentation | Fluorometer | Spectrophotometer / Nanodrop protocols.io |
| Speed & Complexity | Can be more time-intensive and technically complex tandfonline.com | Rapid, no wash steps, less complex nih.govtandfonline.com |
| Cost-Effectiveness | Generally higher cost | More cost-effective tandfonline.com |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. When applied to biotin analysis, HPLC offers high selectivity but comes with its own set of challenges.
HPLC methods can effectively separate biotin from its various analogs, such as dethiobiotin (B101835) and biotin sulfoxides. service.gov.uk However, biotin itself has poor and non-specific UV absorption, which limits the sensitivity of detection, especially at the low concentrations found in food and biological samples. service.gov.uk To overcome this, derivatization techniques are often required. service.gov.uknih.gov One advanced HPLC method involves post-column derivatization where the biotin extracted from a sample is reacted with fluorescently-labeled avidin to enhance detection sensitivity. service.gov.uk
While HPLC offers high detection levels and specificity, it is a time-intensive procedure that requires skilled personnel and specialized equipment. tandfonline.com In contrast, Biotin-4-Fluorescein assays are typically simpler, faster, and more suited for high-throughput screening applications, although they may not offer the same level of molecular separation as HPLC. The choice between the two depends on whether the goal is simple quantification (favoring Biotin-4-Fluorescein) or detailed analysis of different biotin forms (favoring HPLC).
| Feature | Biotin-4-Fluorescein Assay | HPLC-Based Analysis |
|---|---|---|
| Principle | Homogeneous fluorescence assay | Chromatographic separation followed by detection |
| Specificity | Specific for biotin-binding site interaction | High; can separate biotin from its analogs service.gov.uk |
| Sensitivity | High | Variable; often requires derivatization to enhance sensitivity service.gov.uknih.gov |
| Throughput | High; suitable for microplate formats | Low; samples are processed sequentially |
| Expertise & Time | Relatively simple and fast | Requires trained personnel and is time-intensive tandfonline.com |
Future Prospects for Novel Biotin-4-Fluorescein Derivatives with Enhanced Research Utility
The development of new molecular probes is driven by the need to overcome the limitations of existing tools. For Biotin-4-Fluorescein, a key challenge is its photostability. Research has shown that the biotin moiety in the probe can undergo photosensitized oxidation, leading to the formation of biotin sulfoxides. nih.gov This photochemical process can potentially affect the accuracy of binding site quantification, highlighting a need for derivatives with improved stability. nih.gov
Future research is likely to focus on creating novel derivatives by:
Modifying the Fluorophore: The stability of the fluorescein dye itself is limited and can be affected by chemical degradation upon light exposure. researchgate.net Replacing fluorescein with more photostable and robust fluorophores, such as rhodamines or CF® Dyes, could yield probes with better performance in long-term imaging experiments. biotium.com An example is the development of biotin-rhodamine 110 as an alternative to Biotin-4-Fluorescein. biotium.com
Altering the Linker: The linker connecting biotin to the fluorophore can be modified to reduce steric hindrance or to introduce new functionalities. This could involve changing the length or chemical nature of the spacer arm to optimize binding in various assay formats.
Introducing New functionalities: The general strategy of attaching biotin or a fluorophore to a bioactive unit is a powerful approach for creating activity-based probes. nih.gov Future derivatives could incorporate additional functionalities, such as photo-crosslinkers or cleavage sites, to enable more complex experimental designs for studying protein interactions and cellular processes.
The continued development of such probes will enhance the toolkit available to researchers, enabling more precise and sophisticated investigations into the roles of biotin and biotin-binding proteins in biology.
Unexplored Research Avenues and Potential Applications of Biotin-4-Fluorescein in Advanced Bioanalytical Systems
Biotin-4-fluorescein, a hybrid molecule combining the high-affinity binding of biotin to avidin and streptavidin with the fluorescent properties of fluorescein, has traditionally been a workhorse for the quantification of biotin-binding sites. acs.orgaatbio.comthermofisher.combiotium.comnih.gov Its utility is rooted in the significant quenching of its fluorescence upon binding, providing a straightforward and sensitive method for determining the concentration of avidin, streptavidin, or their conjugates. aatbio.comnih.gov While well-established in conventional assays, the unique characteristics of Biotin-4-fluorescein are paving the way for its application in more sophisticated and advanced bioanalytical systems, opening up new frontiers in research and diagnostics.
One of the prominent advanced applications of Biotin-4-fluorescein is in the characterization of nanobiotechnology platforms, particularly quantum dots (QDs). acs.org Streptavidin-conjugated QDs are widely used for cellular imaging, tracking, and targeting. However, the number of functional biotin-binding sites on the surface of these nanoparticles can be variable, impacting their performance. A fluorescence quenching assay utilizing Biotin-4-fluorescein offers a direct and quantitative method to determine the biotin-binding capacity of these streptavidin-conjugated QDs. acs.org This is crucial for standardizing protocols and ensuring the reliability of QD-based assays, including their use in flow cytometry where consistent valency is critical. acs.org Research has shown significant differences in the biotin-binding capacities between different types of commercially available streptavidin-conjugated QDs, highlighting the importance of this characterization. acs.org
The potential of Biotin-4-fluorescein extends into the realm of high-resolution and sensitive imaging techniques. While not yet a mainstream application, its properties suggest its suitability for advanced microscopy methods. For instance, it has been used as a polar tracer for studying cell morphology through microinjection. biotium.com The exploration of Biotin-4-fluorescein in super-resolution microscopy techniques could yield new insights into the spatial organization and dynamics of biotinylated molecules within cells at the nanoscale.
Furthermore, the development of novel biosensing platforms represents a significant unexplored research avenue. The inherent signal modulation (fluorescence quenching) upon binding makes Biotin-4-fluorescein an attractive component for designing new types of biosensors. These could be developed for the sensitive detection of not only avidin and streptavidin but also for any analyte that can be incorporated into a competitive binding assay format. nih.gov The high affinity and specificity of the biotin-streptavidin interaction, coupled with the fluorescent readout, can be leveraged to create highly selective and sensitive detection methods.
The application of Biotin-4-fluorescein in single-molecule studies is another promising direction. The ability to observe the binding and unbinding of individual Biotin-4-fluorescein molecules to streptavidin or avidin could provide fundamental insights into the kinetics and dynamics of this iconic biological interaction. Engineered streptavidins have even shown an unexpectedly strong preference for Biotin-4-fluorescein over biotin, a phenomenon that could be exploited for developing highly specific single-molecule probes. nih.gov
Moreover, the integration of Biotin-4-fluorescein into microfluidic "lab-on-a-chip" systems could lead to the development of rapid, high-throughput, and automated bioanalytical assays. The homogeneous nature of the fluorescence quenching assay simplifies the design of such systems, as it eliminates the need for separation steps. This could enable point-of-care diagnostic devices for the rapid quantification of biotinylated markers.
Finally, while fluorescence intensity-based measurements are standard, exploring the use of Biotin-4-fluorescein in fluorescence lifetime imaging (FLIM) could offer additional dimensions of information. nih.govnih.govaatbio.com The fluorescence lifetime of a fluorophore is sensitive to its local microenvironment. picoquant.com Investigating how the fluorescence lifetime of Biotin-4-fluorescein changes upon binding to different streptavidin constructs or in various cellular compartments could provide more nuanced information than intensity measurements alone. This could be particularly valuable for studying protein-protein interactions and the cellular environment in a quantitative manner. nih.gov
Table of Potential Advanced Applications for Biotin-4-Fluorescein
| Application Area | Description | Potential Impact |
|---|---|---|
| Nanobiotechnology | Characterization of the biotin-binding capacity of streptavidin-conjugated nanoparticles, such as quantum dots. acs.org | Standardization of nano-bio-assays, improved reliability of cellular imaging and tracking. |
| Advanced Microscopy | Use as a polar tracer in microinjection studies and potential application in super-resolution microscopy. biotium.com | Enhanced visualization of cellular morphology and dynamics of biotinylated molecules at the nanoscale. |
| Novel Biosensors | Development of competitive binding assays for the sensitive detection of various analytes. nih.gov | Creation of highly selective and sensitive diagnostic platforms. |
| Single-Molecule Studies | Investigation of the binding kinetics and dynamics of the biotin-streptavidin interaction at the single-molecule level. nih.gov | Fundamental understanding of one of the strongest non-covalent biological interactions. |
| Microfluidics | Integration into "lab-on-a-chip" devices for rapid and high-throughput bioanalysis. | Development of point-of-care diagnostics and automated assay systems. |
| Fluorescence Lifetime Imaging (FLIM) | Utilization of changes in fluorescence lifetime upon binding to probe molecular environments and interactions. nih.govaatbio.compicoquant.com | Quantitative analysis of protein-protein interactions and cellular microenvironments. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
